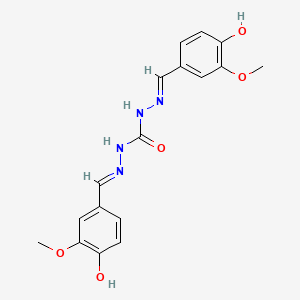
3-(1-piperidinylsulfonyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-piperidinylsulfonyl)-N-propylbenzamide, also known as PSB-603, is a synthetic compound that has been widely researched for its potential therapeutic applications. The compound belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. PSB-603 has been found to have a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects.
科学的研究の応用
3-(1-piperidinylsulfonyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has also been found to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, the compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 3-(1-piperidinylsulfonyl)-N-propylbenzamide is not fully understood. However, it is believed that the compound acts on the ATP-sensitive potassium channels in the body, which are involved in the regulation of insulin secretion, neuronal excitability, and smooth muscle tone. By modulating the activity of these channels, 3-(1-piperidinylsulfonyl)-N-propylbenzamide is able to exert its pharmacological effects.
Biochemical and Physiological Effects
3-(1-piperidinylsulfonyl)-N-propylbenzamide has been found to have a wide range of biochemical and physiological effects. The compound has been found to increase insulin secretion in pancreatic beta cells, leading to a decrease in blood glucose levels. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has also been found to inhibit the release of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, the compound has been found to reduce neuronal excitability, leading to a decrease in seizures.
実験室実験の利点と制限
3-(1-piperidinylsulfonyl)-N-propylbenzamide has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities with high yields. Additionally, the compound has been extensively studied, making it a well-characterized compound for use in experiments. However, the compound also has some limitations. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has been found to have low solubility in water, making it difficult to administer in some experiments. Additionally, the compound has been found to have low bioavailability, meaning that it may not be effective when administered orally.
将来の方向性
There are several future directions for research on 3-(1-piperidinylsulfonyl)-N-propylbenzamide. One potential direction is to investigate the compound's potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the compound's potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be conducted to better understand the compound's mechanism of action and to develop more effective administration methods.
合成法
The synthesis of 3-(1-piperidinylsulfonyl)-N-propylbenzamide involves the reaction of 4-chlorobenzoyl chloride with N-propylpiperidine in the presence of triethylamine. The resulting intermediate is then reacted with sodium sulfite to form 3-(1-piperidinylsulfonyl)-N-propylbenzamide. The compound has been synthesized in both laboratory and industrial settings, with high yields reported in both cases.
特性
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-9-16-15(18)13-7-6-8-14(12-13)21(19,20)17-10-4-3-5-11-17/h6-8,12H,2-5,9-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQFYCNFZRKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-1-ylsulfonyl)-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B6125286.png)

![7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6125303.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6125311.png)
![1-(2-furylmethyl)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6125319.png)
![2'-(4-ethyl-1-piperazinyl)-4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6125327.png)
![diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate](/img/structure/B6125334.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6125344.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6125352.png)
![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6125366.png)
![3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6125377.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate](/img/structure/B6125380.png)
![5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6125385.png)